3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]
CAS No.: 1803584-48-6
Cat. No.: VC2891703
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803584-48-6 |
|---|---|
| Molecular Formula | C10H14N2 |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] |
| Standard InChI | InChI=1S/C10H14N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h1,3,7,11H,2,4-6,8H2 |
| Standard InChI Key | LPDKRUARQIWXHH-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)C3=CC=CN3CCN2 |
| Canonical SMILES | C1CC2(C1)C3=CC=CN3CCN2 |
Introduction
Chemical Properties and Identifiers
3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] possesses distinct chemical properties derived from its spirocyclic structure. The compound's full characterization includes various chemical identifiers that are essential for researchers working with this molecule.
Physical and Chemical Parameters
The physical and chemical parameters of 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] are summarized in Table 1:
Structural Identifiers
For computational and database purposes, the compound is characterized by the following structural identifiers:
| Identifier Type | Value | Reference |
|---|---|---|
| InChI | InChI=1S/C10H14N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h1,3,7,11H,2,4-6,8H2 | |
| InChIKey | LPDKRUARQIWXHH-UHFFFAOYSA-N | |
| SMILES | C1CC2(C1)C3=CC=CN3CCN2 |
The chemical structure features a spiro carbon atom that connects the cyclobutane ring with the partially hydrogenated pyrrolo[1,2-a]pyrazine moiety. This arrangement creates a rigid, three-dimensional scaffold with specific spatial orientation of functional groups, which is crucial for potential biological interactions.
Structural Comparison with Similar Compounds
A comparative analysis of 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] with structurally related compounds provides insights into how subtle structural modifications might influence physical, chemical, and potentially biological properties.
Comparison with Analogous Spirocyclic Compounds
Table 2 presents a comparison of 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] with selected structurally related compounds:
Structure-Property Relationships
The structural differences between these compounds lead to distinct physicochemical properties:
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Ring size variation (cyclobutane versus cyclopentane) affects ring strain and conformational flexibility, which can influence chemical reactivity and binding properties .
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The incorporation of different heterocyclic systems (pyrrolo[1,2-a]pyrazine versus isoquinoline) changes the electronic distribution and hydrogen bonding capabilities, potentially altering interactions with biological targets.
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The addition of functional groups (such as amine or tert-butyl carbamate) modifies the polarity, solubility, and potential for specific molecular recognition events.
These structure-property relationships are crucial for understanding how structural modifications can be leveraged to optimize compounds for specific applications, particularly in drug discovery and development.
Current Research and Future Directions
Research involving 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] is still evolving, with various aspects being explored by researchers in organic chemistry and medicinal chemistry.
Current Research Focus
Current research on this compound and related spirocyclic structures appears to focus on:
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Development of more efficient synthetic methods to produce the compound with higher yield and purity.
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Exploration of its potential as a building block in medicinal chemistry for the creation of compound libraries.
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Investigation of its possible biological activities and structure-activity relationships.
The compound's unique structural features make it an interesting subject for studies aimed at understanding the relationship between molecular architecture and function.
Future Research Directions
Future research on 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] may explore:
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Detailed structure-activity relationship studies to elucidate how specific structural features contribute to biological activity.
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Development of derivatives with enhanced properties for targeted applications in drug discovery.
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Computational studies to predict interactions with biological targets and optimize molecular design.
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More comprehensive biological evaluation to identify specific therapeutic areas where this compound or its derivatives might show promise.
The continued interest in spirocyclic compounds in medicinal chemistry suggests that research on 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] will likely expand as new synthetic methods and biological screening technologies become available.
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